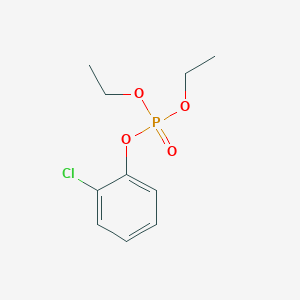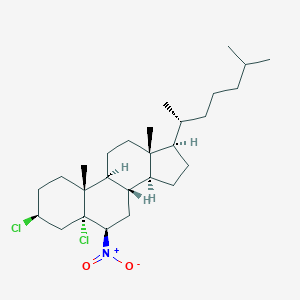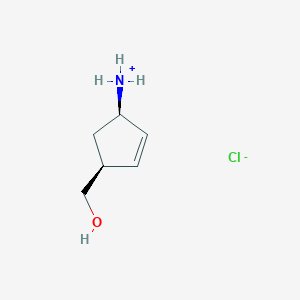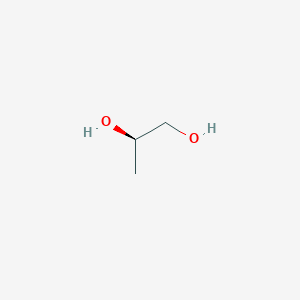
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Vue d'ensemble
Description
Le 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane est un ignifuge bromé largement utilisé dans diverses applications industrielles. Il est connu pour son efficacité à réduire l'inflammabilité des matériaux, ce qui en fait un additif précieux dans les plastiques, les tissus, les adhésifs et les matériaux d'isolation des bâtiments . Ce composé existe sous la forme de quatre diastéréoisomères, chacun présentant une chiralité, ce qui signifie que chaque diastéréoisomère est constitué d'une paire d'énantiomères .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane peut être synthétisé par réaction du bromoéthane avec le cyclohexène dans des conditions de réaction appropriées. Cette réaction nécessite généralement la présence d'un solvant et d'un catalyseur . Le processus implique l'addition d'atomes de brome au cycle cyclohexénique, ce qui conduit à la formation du composé souhaité.
Méthodes de production industrielle
La production industrielle de 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Des mesures de sécurité sont strictement appliquées pour manipuler le brome et les autres intermédiaires réactifs impliqués dans le processus .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir les atomes de brome en hydrogène, conduisant à la formation de produits moins bromés ou débromés.
Substitution : Les atomes de brome du composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Principaux produits formés
Oxydation : Les produits d'oxydation peuvent inclure des cyclohexanones ou des cyclohexanols bromés.
Réduction : La réduction peut conduire à la formation de dérivés du cyclohexane avec moins d'atomes de brome.
Substitution : Les réactions de substitution peuvent produire une variété de dérivés du cyclohexane avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Le 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane a plusieurs applications en recherche scientifique, notamment :
5. Mécanisme d'action
Le mécanisme d'action du 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane implique son interaction avec les molécules et les systèmes biologiques. Il a été démontré qu'il se lie aux récepteurs des androgènes, modifiant leur régulation et conduisant potentiellement à une perturbation endocrinienne . Les atomes de brome du composé jouent un rôle crucial dans sa réactivité et ses interactions avec les cibles moléculaires .
Applications De Recherche Scientifique
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane involves its interaction with biological molecules and systems. It has been shown to bind to androgen receptors, altering their regulation and potentially leading to endocrine disruption . The compound’s bromine atoms play a crucial role in its reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-dibromoéthane : Un autre composé bromé utilisé comme ignifuge et dans d'autres applications industrielles.
1,2-dibromo-4-(1,2-dibromoéthyl)benzène : Un composé structurellement similaire avec des applications et des propriétés différentes.
Tétrabromobisphénol A (TBBPA) : Un ignifuge bromé largement utilisé avec des propriétés chimiques et des applications différentes.
Unicité
Le 1,2-dibromo-4-(1,2-dibromoéthyl)cyclohexane est unique en raison de sa structure spécifique, qui lui permet d'exister sous la forme de plusieurs diastéréoisomères et énantiomères. Cette diversité structurale contribue à sa réactivité variée et à ses interactions avec les systèmes biologiques . Son efficacité en tant qu'ignifuge et ses effets toxicologiques potentiels en font un composé d'intérêt significatif dans la recherche industrielle et scientifique .
Propriétés
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUSYCCGKZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328547 | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-94-2 | |
| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














